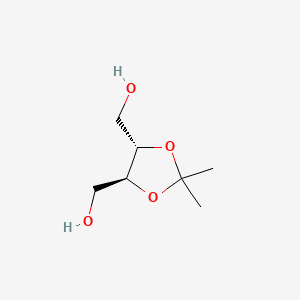(+)-2,3-O-Isopropylidene-L-threitol
CAS No.: 86992-57-6
Cat. No.: VC13335888
Molecular Formula: C7H14O4
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 86992-57-6 |
|---|---|
| Molecular Formula | C7H14O4 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | [(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
| Standard InChI | InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m0/s1 |
| Standard InChI Key | INVRLGIKFANLFP-WDSKDSINSA-N |
| Isomeric SMILES | CC1(O[C@H]([C@@H](O1)CO)CO)C |
| SMILES | CC1(OC(C(O1)CO)CO)C |
| Canonical SMILES | CC1(OC(C(O1)CO)CO)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
(+)-2,3-O-Isopropylidene-L-threitol (CHO) adopts a bicyclic structure where the 1,3-dioxolane ring bridges the C2 and C3 hydroxyl groups of L-threitol, leaving the C1 and C4 hydroxyls free for further functionalization . The (4S,5S) configuration ensures strict stereochemical control, critical for its applications in asymmetric synthesis.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 162.18 g/mol | |
| CAS Number | 50622-09-8 | |
| Optical Rotation |
Stereochemical Significance
The rigid bicyclic framework enforces a specific conformation, making the compound a preferred chiral auxiliary. The (4S,5S) configuration aligns with the L-threitol backbone, enabling predictable reactivity in stereoselective reactions .
Synthesis and Production
Industrial Synthesis Pathways
The compound is synthesized from diethyl L-tartrate via a three-step process:
-
Acetal Formation: Reaction with acetone in the presence of sulfuric acid yields 2,3-O-isopropylidene-diethyl-L-tartrate .
-
Reduction: Lithium aluminum hydride (LiAlH) reduces the ester groups to hydroxyls, producing 2,3-O-isopropylidene-L-threitol .
-
Purification: Vacuum distillation or crystallization isolates the product with >97% purity .
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acetalization | Acetone, HSO, reflux | 85–90% |
| Reduction | LiAlH, anhydrous ether | 75–80% |
| Purification | Vacuum distillation | 95% |
Scalability and Optimization
Large-scale production leverages cost-effective L-tartaric acid as the starting material, ensuring commercial viability . Recent optimizations focus on solvent-free acetalization and catalytic reductions to enhance sustainability .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 46–50°C and a boiling point of 92–94°C at 0.1 mm Hg, making it suitable for high-temperature reactions . Its hygroscopic nature necessitates storage under inert atmospheres .
Solubility and Reactivity
(+)-2,3-O-Isopropylidene-L-threitol is soluble in polar aprotic solvents (e.g., DCM, ether) and sparingly soluble in water. The free hydroxyl groups at C1 and C4 participate in nucleophilic substitutions, oxidations, and esterifications .
Table 3: Solubility Profile
| Solvent | Solubility (g/100 mL) |
|---|---|
| Dichloromethane | >50 |
| Ethanol | 30–40 |
| Water | <5 |
Applications in Organic Synthesis
Chiral Auxiliary in Asymmetric Synthesis
The compound’s rigid stereochemistry facilitates the synthesis of enantiopure intermediates. For example, it serves as a precursor to (-)-anisomycin, an antifungal antibiotic .
Glycobiology and Carbohydrate Chemistry
Derivatives like (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol are pivotal in glycosylation reactions, enabling the construction of complex glycans .
Pharmaceutical Intermediates
The ditosylate derivative is utilized in bioconjugation and drug delivery systems, enhancing pharmacokinetic profiles .
Recent Research and Innovations
Chiral Selectors in Capillary Electrophoresis
A 2010 study demonstrated the use of a β-cyclodextrin derivative of (+)-2,3-O-isopropylidene-L-threitol for resolving dansyl-amino acids with >90% enantiomeric excess .
Sustainable Synthesis Methods
Recent advances employ biocatalysts for acetal formation, reducing reliance on harsh acids and improving yields .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume